molecular formula C12H15NO3 B8597904 1-(2-Nitrophenyl)cyclohexan-1-ol CAS No. 861842-15-1

1-(2-Nitrophenyl)cyclohexan-1-ol

Cat. No.: B8597904
CAS No.: 861842-15-1
M. Wt: 221.25 g/mol
InChI Key: IRGHDGLYUVELBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitrophenyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

861842-15-1

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

1-(2-nitrophenyl)cyclohexan-1-ol

InChI

InChI=1S/C12H15NO3/c14-12(8-4-1-5-9-12)10-6-2-3-7-11(10)13(15)16/h2-3,6-7,14H,1,4-5,8-9H2

InChI Key

IRGHDGLYUVELBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

40.16 mL (80.32 mmol) phenylmagnesium chloride (2 M in THF) are added dropwise at −50° C. to a solution of 20.0 g (80.32 mmol) 2-nitro-iodobenzene in abs. THF (150 mL) under a nitrogen atmosphere. After stirring for 15 min. 9.98 mL (96.30 mmol) cyclohexanone are added quickly. The mixture is heated to RT and stirred for a further 2 h. Sat. aqueous ammonium chloride solution is added and the aqueous phase is exhaustively extracted with EtOAc. The combined org. extracts are washed with sat. aqueous NaCl solution, dried with sodium sulphate and evaporated down in vacuo. After column chromatography (silica gel, hexane/EtOAc 20:1) the product is obtained as a brownish oil. Yield: 5.20 g (29%); Rf=0.26 (silica gel, hexane/EtOAc 10:1); ESI-MS: [M+H—H2O]+=204.
Quantity
40.16 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.98 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

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